molecular formula C7H12N2O2 B8013695 4-(3-Methoxypropoxy)-1H-pyrazole

4-(3-Methoxypropoxy)-1H-pyrazole

Cat. No.: B8013695
M. Wt: 156.18 g/mol
InChI Key: CVTTZGFQOJMIDW-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 3-methoxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxypropoxy)-1H-pyrazole typically involves the reaction of 4-hydroxy-1H-pyrazole with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxypropoxy)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The methoxypropoxy group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the pyrazole ring or the substituent groups.

    Hydrolysis: The methoxypropoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of new substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of 4-hydroxy-1H-pyrazole and 3-methoxypropanol.

Scientific Research Applications

4-(3-Methoxypropoxy)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxypropoxy group can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxypropoxy)-3-methyl-1H-pyrazole
  • 4-(3-Methoxypropoxy)-1H-imidazole
  • 4-(3-Methoxypropoxy)-3-methylpyridine

Uniqueness

4-(3-Methoxypropoxy)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3-methoxypropoxy)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-10-3-2-4-11-7-5-8-9-6-7/h5-6H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTTZGFQOJMIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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